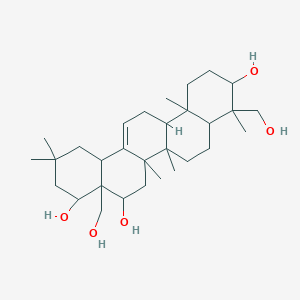
Camelliagenin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Camelliagenin c, also known as theasapogenol C, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fats and oils and tea. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Mechanism of Action
Camelliagenin C exhibits significant antibacterial activity against various pathogens, particularly Escherichia coli and Staphylococcus aureus. Research indicates that it enhances the effectiveness of conventional antibiotics by interacting with bacterial enzymes such as mannitol dehydrogenase (MDH) and extracellular DNA (eDNA), which are crucial for biofilm formation. This interaction reduces the bacteria's ability to resist treatment, making this compound a promising candidate for combating antibiotic resistance .
In Vitro and In Vivo Studies
- In Vitro : Studies have demonstrated that the minimum inhibitory concentration (MIC) of this compound against E. coli is approximately 71.4 µg/ml and against S. aureus is around 94.5 µg/ml. These concentrations significantly inhibit bacterial growth and biofilm formation, suggesting its potential as an alternative to traditional antibiotics .
- In Vivo : Experiments conducted on chicks infected with these bacteria showed that treatment with this compound improved weight gain and reduced bacterial counts in the liver, indicating enhanced immunity and reduced infection severity .
| Bacterial Strain | MIC (µg/ml) | Effectiveness |
|---|---|---|
| E. coli | 71.4 ± 6.3 | Strong inhibition |
| S. aureus | 94.5 ± 9.7 | Moderate inhibition |
Pharmacological Applications
Potential Therapeutic Uses
Research has indicated that this compound may possess anti-inflammatory properties and could be beneficial in treating conditions such as gastric ulcers. Its ability to scavenge free radicals further supports its potential as an antioxidant agent .
Case Study: Anti-Inflammatory Effects
A study highlighted the compound's capacity to reduce inflammation markers in animal models, demonstrating its therapeutic potential in inflammatory diseases. The mechanisms involved include modulation of cytokine production and inhibition of inflammatory pathways .
Industrial Applications
Agricultural Use
The by-products of Camellia oleifera, which contain this compound, are utilized in various industries including agriculture for their bioactive compounds that promote plant growth and health.
Health Food Industry
Due to its antioxidant properties, this compound is being explored as a natural additive in health foods, potentially enhancing nutritional value while providing health benefits.
Spectroscopic Analysis
Comprehensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been conducted to elucidate the structural characteristics of this compound. These analyses are crucial for understanding its interactions at the molecular level and optimizing its applications in various fields .
Eigenschaften
CAS-Nummer |
14440-27-8 |
|---|---|
Molekularformel |
C30H50O5 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3 |
InChI-Schlüssel |
SPCSEMLFKVZFJN-CUCCWGAISA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
melting_point |
280-283°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















